Predicted pKa Shift vs. Closest Analogs
Dispiro[2.0.2.1]heptane-7-acetic acid (target compound) exhibits a predicted pKa of 4.68±0.10, which is 0.08 units lower (more acidic) than that of the simpler analog cyclopropylacetic acid (predicted pKa 4.76±0.10) and 0.06 units lower than the directly attached carboxylic acid analog dispiro[2.0.2.1]heptane-7-carboxylic acid (predicted pKa 4.74±0.20) . This modest but measurable increase in acidity is consistent with the electron-withdrawing effect of the dispiro[2.0.2.1]heptane cage transmitted through the methylene spacer, and it may influence ionization state at physiological pH and solubility characteristics relevant to formulation and biological assay conditions.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 4.68 ± 0.10 (predicted) |
| Comparator Or Baseline | Cyclopropylacetic acid: pKa = 4.76 ± 0.10 (predicted); Dispiro[2.0.2.1]heptane-7-carboxylic acid: pKa = 4.74 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa = -0.08 vs. cyclopropylacetic acid; ΔpKa = -0.06 vs. dispiro[2.0.2.1]heptane-7-carboxylic acid |
| Conditions | In silico prediction; values from ChemicalBook database using consistent prediction methodology |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 0.06–0.08 pKa shift relative to analogs may alter the fraction ionized at pH 7.4 by approximately 2–3 percentage points, which can meaningfully affect solubility, permeability, and protein binding in lead optimization campaigns.
